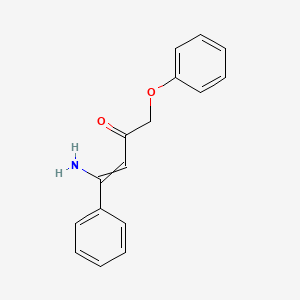![molecular formula C29H34N2 B14196937 2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole] CAS No. 918897-46-8](/img/structure/B14196937.png)
2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is an organic compound that features a unique structure with two mesityl-substituted pyrrole rings connected to a central propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane typically involves the reaction of mesityl-substituted pyrrole with a suitable propane derivative. One common method is the condensation reaction between 5-mesityl-1H-pyrrole-2-carbaldehyde and propane-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated mesityl-pyrrole compounds.
科学研究应用
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane depends on its specific application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence cellular processes and pathways, leading to potential therapeutic effects. In materials science, the compound’s electronic properties are harnessed to improve the performance of electronic devices.
相似化合物的比较
Similar Compounds
2,2-Bis(5-phenyl-1H-pyrrole-2-yl)propane: Similar structure but with phenyl groups instead of mesityl groups.
2,2-Bis(5-tolyl-1H-pyrrole-2-yl)propane: Contains tolyl groups instead of mesityl groups.
2,2-Bis(5-tert-butyl-1H-pyrrole-2-yl)propane: Features tert-butyl groups instead of mesityl groups.
Uniqueness
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological imaging.
属性
CAS 编号 |
918897-46-8 |
|---|---|
分子式 |
C29H34N2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)-5-[2-[5-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]propan-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C29H34N2/c1-17-13-19(3)27(20(4)14-17)23-9-11-25(30-23)29(7,8)26-12-10-24(31-26)28-21(5)15-18(2)16-22(28)6/h9-16,30-31H,1-8H3 |
InChI 键 |
PFKCHWAFVMWGNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(N2)C(C)(C)C3=CC=C(N3)C4=C(C=C(C=C4C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)



![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)

![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)

